molecular formula C22H19FN6O2 B2770936 7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one CAS No. 1251553-34-0

7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one

Cat. No.: B2770936
CAS No.: 1251553-34-0
M. Wt: 418.432
InChI Key: YRBJSFHPZVTWCC-UHFFFAOYSA-N
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Description

7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a quinoline moiety, a triazolopyrimidine core, and a fluoroaniline substituent. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one typically involves a multi-step process

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts such as p-toluenesulfonic acid .

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydrotriazolopyrimidines, and substituted fluoroaniline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives and quinoline-based molecules, such as:

Uniqueness

The uniqueness of 7-[(4-fluorophenyl)amino]-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluoroaniline substituent enhances its binding affinity to molecular targets, while the triazolopyrimidine core provides stability and versatility in chemical modifications .

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(4-fluoroanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O2/c23-16-7-9-17(10-8-16)24-19-11-13-28-21(25-19)26-29(22(28)31)14-20(30)27-12-3-5-15-4-1-2-6-18(15)27/h1-2,4,6-11,13H,3,5,12,14H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBJSFHPZVTWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)N4C=CC(=NC4=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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